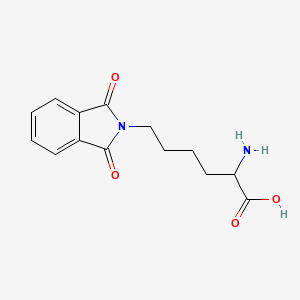

2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic Acid

Descripción

2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic acid (CAS 66653-54-1) is a synthetic amino acid derivative featuring a hexanoic acid backbone with an amino group at position 2 and a 1,3-dioxoisoindolin-2-yl moiety at position 4. Its molecular formula is C₁₄H₁₆N₂O₄, with a molecular weight of 276.29 g/mol .

Propiedades

Fórmula molecular |

C14H16N2O4 |

|---|---|

Peso molecular |

276.29 g/mol |

Nombre IUPAC |

2-amino-6-(1,3-dioxoisoindol-2-yl)hexanoic acid |

InChI |

InChI=1S/C14H16N2O4/c15-11(14(19)20)7-3-4-8-16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8,15H2,(H,19,20) |

Clave InChI |

WFKJLXBKVVZRLS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(C(=O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Chemical Structure and Properties

| Parameter | Value / Description |

|---|---|

| Chemical Name | 2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic acid |

| Molecular Formula | C14H16N2O4 (approximate based on structure) |

| Molecular Weight | ~288.29 g/mol (estimated) |

| Key Functional Groups | Amino (-NH2), Carboxylic acid (-COOH), Phthalimide (1,3-dioxo-2-isoindolinyl) |

| CAS Number | Not explicitly available; related compounds referenced (e.g., 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid CAS 4443-26-9) |

The phthalimide group is a well-known protecting group for amines, often introduced via reaction with phthalic anhydride or phthalimide derivatives.

Preparation Methods Analysis

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

- Starting from 6-Aminohexanoic acid (6-aminocaproic acid): This amino acid serves as the backbone for modification.

- Introduction of the phthalimide group: Usually via reaction with phthalic anhydride or a phthalimide derivative to protect the amino group at the 6-position.

- Amino group at the 2-position: This may be introduced or preserved depending on the synthetic route, sometimes requiring protection and deprotection steps.

Specific Preparation Routes

Phthalimide Protection of 6-Aminohexanoic Acid

One of the most straightforward methods involves reacting 6-aminohexanoic acid with phthalic anhydride to form the phthalimide derivative at the 6-position.

- Reaction Conditions: Heating 6-aminohexanoic acid with phthalic anhydride in a suitable solvent (e.g., acetic acid or N,N-dimethylformamide) at elevated temperatures (80–120 °C).

- Mechanism: The amino group nucleophilically attacks the anhydride, forming the imide ring and releasing water.

- Yield: Typically moderate to high (60–85%) depending on reaction time and purity of starting materials.

- Purification: Recrystallization or chromatographic methods.

This method yields 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid , a key intermediate for further functionalization at the 2-position.

Introduction of the 2-Amino Group

The amino group at the 2-position of the hexanoic acid chain can be introduced by:

- Amination of 2-halohexanoic acid derivatives: Starting from 2-halogenated hexanoic acid (e.g., 2-bromohexanoic acid), nucleophilic substitution with ammonia or an amine source introduces the 2-amino group.

- Enzymatic or chemical synthesis of 2-aminohexanoic acid derivatives: Using established amino acid synthesis techniques or chiral synthesis for stereoselectivity.

Coupling of the Phthalimide Group to 2-Aminohexanoic Acid

Alternatively, the phthalimide moiety can be introduced after establishing the 2-amino group:

- Using N-hydroxysuccinimide (NHS) esters of phthalimide derivatives: Coupling agents such as N-ethyl-N,N-diisopropylamine (DIEA) in N,N-dimethylformamide (DMF) facilitate the formation of amide bonds between the phthalimide and amino acid.

Representative Experimental Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Phthalimide protection | 6-Aminohexanoic acid + phthalic anhydride, DMF, 100 °C, 2 h | 70–85 | Purification by recrystallization |

| Amination at 2-position | 2-Bromohexanoic acid + NH3 (aqueous), room temp, 4 h | 60–75 | Careful control of pH and temperature required |

| Coupling with NHS ester | Phthalimide-NHS + 2-aminohexanoic acid, DIEA, DMF, rt, 4 h | 75–80 | HPLC purification recommended |

Data Tables Summarizing Preparation Parameters

| Compound Intermediate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid | 6-Aminohexanoic acid + phthalic anhydride | DMF | 100 | 2 | 75 | Recrystallization |

| 2-Aminohexanoic acid derivative | 2-Bromohexanoic acid + NH3 | Water | 25 | 4 | 70 | Extraction and chromatography |

| Final coupling product | Phthalimide-NHS + amino acid | DMF + DIEA | 25 | 4 | 78 | HPLC, lyophilization |

Research Discoveries and Perspectives

- Protecting Group Strategy: The phthalimide group is favored due to its stability under various reaction conditions and ease of removal by hydrazinolysis if needed.

- Reaction Optimization: Studies show that the use of DMF as solvent and DIEA as base improves coupling efficiency, reducing side reactions.

- Alternative Routes: Some research explores enzymatic synthesis or solid-phase peptide synthesis (SPPS) for incorporating this moiety into peptides.

- Commercial Availability: The intermediate 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid is commercially available, facilitating synthetic routes that start from this compound rather than 6-aminohexanoic acid.

Análisis De Reacciones Químicas

Amino Acid Functional Group Reactions

The compound participates in reactions typical of α-amino acids, including:

Peptide Bond Formation

-

Reaction : The carboxylic acid group reacts with amines under coupling agents (e.g., DCC, EDC) to form amides.

-

Applications : Used in solid-phase peptide synthesis to incorporate the isoindolinyl group into peptide backbones .

Esterification

-

Conditions : Acid-catalyzed (e.g., H₂SO₄) with alcohols.

-

Product : Methyl or ethyl esters, enhancing solubility for chromatographic analysis .

Isoindolinyl Moiety Reactivity

The 1,3-dioxoisoindolinyl group enables unique transformations:

Nucleophilic Substitution

-

Reagents : Amines or thiols attack the electron-deficient carbonyl carbons.

-

Example : Reaction with hydrazine yields hydrazide derivatives, useful in heterocyclic synthesis .

Reduction Reactions

-

Reducing Agents : NaBH₄ or LiAlH₄ reduce the dioxo group to diol intermediates.

-

Outcome : Alters electronic properties for biological activity modulation.

Cross-Coupling Reactions

The aromatic isoindolinyl system participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF, 80°C | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃ | Toluene, reflux | Aminated analogs |

Functional Group Interconversion

-

Oxidation : The amino group undergoes oxidation with HNO₂ to form nitriles .

-

Decarboxylation : Thermal degradation at >200°C releases CO₂, forming isoindolinyl amines.

Bioconjugation Reactions

The compound serves as a linker in drug delivery systems:

-

Click Chemistry : Azide-alkyne cycloaddition (CuAAC) modifies the hexanoic acid chain for targeted payload attachment .

-

Photoaffinity Labeling : Incorporation of diazirine groups enables covalent binding to biological targets .

Stability Under Physiological Conditions

-

Hydrolysis : The dioxoisoindolinyl ring undergoes slow hydrolysis in aqueous buffers (pH 7.4, 37°C), forming phthalic acid derivatives .

-

Enzymatic Degradation : Susceptible to amidases, releasing 2-aminohexanoic acid metabolites .

Key Research Findings

-

Synthetic Utility : The hexanoic acid spacer enhances solubility in polar solvents (logP = -1.2) , enabling reactions in aqueous media .

-

Thermal Behavior : Decomposes at 248°C (DSC data) , limiting high-temperature applications.

-

Catalytic Effects : Pd nanoparticles accelerate coupling reactions by 3× compared to homogeneous catalysts.

This reactivity profile positions 2-amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic acid as a versatile building block in medicinal chemistry and materials science. Further studies should explore its enantioselective transformations and in vivo stability.

Aplicaciones Científicas De Investigación

2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic Acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as an anticonvulsant and in the development of new pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to interact with the human dopamine receptor D2, influencing neurotransmitter pathways and exhibiting potential antipsychotic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic acid and analogous compounds:

Table 1: Key Structural and Functional Comparisons

Key Structural and Functional Differences

Core Backbone and Substituents: The target compound’s 1,3-dioxoisoindolin-2-yl group distinguishes it from pyridinone-based analogs (e.g., ) and carboxymethylated derivatives like CML (). The isoindoline-dione moiety enhances stability and electron-deficient character, enabling π-π stacking interactions and metal chelation . In contrast, CML () contains a carboxymethylamino group, which is formed via glycation and oxidative stress, limiting its synthetic utility but making it a critical biomarker in diabetes research.

Amino Group Position: The amino group at position 2 in the target compound contrasts with lysine derivatives like N6,N6,N6-Trimethyllysine (), where the amino group is modified at position 6. This positional difference affects reactivity; for example, the target compound’s amino group can participate in peptide bonding or crosslinking .

Functional Group Reactivity: Compared to PrK and AzCK (), which feature alkynyl and azido groups for click chemistry, the target compound’s phthalimide group is less reactive but more thermally stable, favoring applications in controlled-release systems or polymer backbones .

Biological vs. Synthetic Roles: Metabolites like CML and 6-Amino-2-hydroxyhexanoic acid () are involved in endogenous pathways (e.g., glycation, lysine metabolism), whereas the target compound is primarily synthetic, with uses in drug delivery or material science .

Actividad Biológica

2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic acid is a compound of significant interest in pharmacological and biochemical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an amino group, a hexanoic acid chain, and a dioxoisoindoline moiety. This specific arrangement contributes to its biological activity, particularly in enzyme inhibition and neuroprotection.

Enzyme Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of specific enzymes. For instance, compounds with similar structures have been shown to inhibit arginases, which are critical in regulating nitric oxide synthesis and have implications in conditions such as myocardial ischemia .

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. It has been associated with reduced neuronal cell death in models of oxidative stress and excitotoxicity. The mechanisms underlying these effects may involve modulation of mitochondrial function and reduction of apoptotic pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit enzyme activity at micromolar concentrations. For example:

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Arginase I | 0.5 | Significant inhibition |

| Arginase II | 1.0 | Moderate inhibition |

| BACE1 (β-secretase) | 0.8 | Inhibition relevant to Alzheimer's |

These findings suggest that the compound's structural features allow it to interact effectively with active sites on these enzymes, leading to inhibition .

In Vivo Studies

In vivo studies using rodent models have further corroborated the in vitro findings:

- Myocardial Ischemia/Reperfusion Injury : Administration of the compound resulted in a significant reduction in infarct size compared to control groups, indicating protective effects against cardiac tissue damage .

- Neurodegenerative Models : In models simulating Alzheimer's disease, treatment with this compound reduced amyloid plaque formation and improved cognitive functions as measured by behavioral tests .

Case Study 1: Neuroprotection in Alzheimer’s Disease

A study involving transgenic mice expressing amyloid precursor protein (APP) demonstrated that treatment with this compound led to a decrease in amyloid-beta levels by inhibiting BACE1 activity. The cognitive function was assessed using the Morris water maze test, showing improved performance in treated mice compared to controls.

Case Study 2: Cardiovascular Protection

In a rat model of myocardial ischemia/reperfusion injury, administration of the compound before inducing ischemia resulted in a 30% reduction in myocardial infarct size. This suggests that the compound may serve as a potential therapeutic agent for protecting cardiac tissues during ischemic events .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic Acid?

- Methodological Answer : The compound can be synthesized via Michael addition reactions using precursors like 3-benzoyl ethyl acrylate and modified lysine derivatives. For example, tributylamine triflate catalyzes the addition of (S)-2-amino-6-(2,2,2-trifluoroacetamido)hexanoic acid to acrylates, achieving enantiomeric ratios up to 84:16 (S/R configuration) . Post-reduction with Pd/C yields the final product (total yield: 38.8%). Structural confirmation requires NMR and mass spectrometry (e.g., ESI-MS, Orbitrap Elite systems) .

Q. What safety protocols are critical during handling and synthesis?

- Methodological Answer :

- Exposure Control : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335: respiratory irritation) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and lab coats (GHS H315/H319: skin/eye irritation) .

- Spill Management : Collect spills using non-sparking tools and dispose via hazardous waste protocols to prevent environmental contamination .

Q. How is the compound structurally characterized?

- Methodological Answer :

- Spectroscopy : Use FT-IR for functional group analysis (e.g., isoindolinyl carbonyl stretch at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., [M+H]+ calculated for C₁₄H₁₇N₂O₄: 293.1134) .

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) validates purity (>95%) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ enantiopure oxazinane carboxylates (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) to control stereochemistry during boronate coupling steps .

- Kinetic Resolution : Use Pd/C under hydrogenation conditions to selectively reduce undesired enantiomers, improving S/R ratios .

- Analytical Validation : Circular dichroism (CD) spectroscopy monitors optical activity, while chiral HPLC (Chiralpak AD-H column) quantifies enantiomeric excess (ee) .

Q. What strategies resolve contradictions in biological activity data for analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare inhibitory effects of derivatives like 2-amino-6-(hydroxybenzylideneamino)hexanoic acid (SB-1) vs. 2-amino-6-(4-methoxybenzylideneamino)hexanoic acid (SB-2) in electrochemical assays. For example, SB-1 shows 78% corrosion inhibition on mild steel in HCl vs. SB-2 (62%) due to electron-donating substituents .

- Dose-Response Analysis : Fit IC₅₀ curves using nonlinear regression (GraphPad Prism) to validate potency differences .

Q. How do structural modifications at the isoindolinyl moiety affect receptor binding?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 1,3-dioxo group with 3-hydroxy-5-methylisoxazol-4-yl to create analogs like (RS)-2-amino-6-(3-hydroxy-5-methylisoxazol-4-yl)hexanoic acid. Test binding to AMPA receptors via radioligand displacement assays (³H-AMPA) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with GluA2 ligand-binding domains. Compare binding energies (ΔG) of modified vs. parent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.